molecular formula C12H12N2O3 B1299953 n-(4-Amino-2-methoxyphenyl)-2-furamide CAS No. 110506-35-9

n-(4-Amino-2-methoxyphenyl)-2-furamide

Cat. No.: B1299953
CAS No.: 110506-35-9
M. Wt: 232.23 g/mol
InChI Key: CMHQZTVPXAZJJR-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methoxyphenyl)-2-furamide: is an organic compound that features a furamide group attached to a 4-amino-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methoxyphenyl)-2-furamide typically involves the reaction of 4-amino-2-methoxyaniline with 2-furoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Amino-2-methoxyphenyl)-2-furamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: N-(4-Amino-2-methoxyphenyl)-2-furamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential therapeutic benefits.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • N-(4-Amino-2-methoxyphenyl)methanesulfonamide
  • N-(4-Amino-2-methoxyphenyl)acetamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: N-(4-Amino-2-methoxyphenyl)-2-furamide is unique due to the presence of the furamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHQZTVPXAZJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353006
Record name n-(4-amino-2-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110506-35-9
Record name N-(4-Amino-2-methoxyphenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110506-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(4-amino-2-methoxyphenyl)-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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